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Compound of Interest

Compound Name: BRD4884

Cat. No.: B15586506 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of BRD4884 against other notable class I histone deacetylase (HDAC)

inhibitors. The following sections detail the biochemical potency, cellular activity, and key

signaling pathways modulated by these compounds, supported by experimental data and

detailed methodologies.

Histone deacetylases are a family of enzymes crucial for the epigenetic regulation of gene

expression. Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, are particularly

implicated in a range of diseases, including cancer and neurodegenerative disorders. The

development of selective inhibitors for these isoforms is a key focus in therapeutic research.

This guide compares BRD4884, a potent and brain-penetrant inhibitor, with other well-

characterized class I HDAC inhibitors: Entinostat (MS-275), Mocetinostat (MGCD0103), and

CI-994 (Tacedinaline).

Quantitative Performance Comparison
The following tables summarize the biochemical potency and pharmacokinetic properties of

BRD4884 and other selected class I HDAC inhibitors.

Table 1: Biochemical Potency (IC50) of Class I HDAC
Inhibitors
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Compound HDAC1 (nM) HDAC2 (nM) HDAC3 (nM)
Selectivity
Profile

BRD4884 29[1] 62[1] 1090[1]

Potent against

HDAC1/2 with

selectivity over

HDAC3.

Entinostat 510 - 1700

Primarily targets

HDAC1 and

HDAC3.

Mocetinostat 150[2] 290[2] 1660[2]

Selective for

HDAC1 and

HDAC2 over

HDAC3.

CI-994 900[3][4] 900[3][4] 1200[3][4]

Potent against

HDAC1, 2, and

3.

Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple

sources for comparison.

Table 2: Pharmacokinetic Properties of Selected Class I
HDAC Inhibitors
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Compound
Route of
Administration

Half-Life (t1/2)
Key
Pharmacokinetic
Features

BRD4884 Intraperitoneal (mice) 0.9 hours[5]

Excellent brain

permeability (brain-to-

plasma ratio of 1.29)

[5].

Entinostat Oral ~7-11 hours (human)

Orally bioavailable

with a long half-life,

allowing for weekly

dosing[6][7].

Mocetinostat Oral
~7-11 hours (human)

[7][8]

Good oral

bioavailability[7].

CI-994 Oral
3.4 - 9.4 hours (mice)

[9][10]

Orally

bioavailable[11].

Mechanism of Action and Signaling Pathways
Class I HDAC inhibitors function by binding to the zinc-containing active site of the HDAC

enzyme, which prevents the removal of acetyl groups from lysine residues on histone and non-

histone proteins.[12] This leads to histone hyperacetylation, a more relaxed chromatin

structure, and the altered expression of genes that regulate key cellular processes.[12]

Selective inhibition of different class I HDAC isoforms can trigger distinct downstream signaling

events. For instance, inhibition of HDAC1 and HDAC2 is often associated with the upregulation

of cell cycle inhibitors like p21 and the induction of apoptosis through the modulation of pro-

and anti-apoptotic proteins such as Bax and Bcl-2.[13][14][15] In the context of

neurodegenerative diseases, inhibition of class I HDACs has been shown to increase the

expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF).[14][16]
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General Signaling Pathway of Class I HDAC Inhibition
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Workflow for In Vitro HDAC Activity Assay

Preparation

Reaction

Detection & Analysis

1. Serially dilute inhibitor
(e.g., BRD4884)

4. Incubate enzyme with
inhibitor

2. Prepare recombinant
HDAC enzyme solution

3. Prepare fluorogenic
HDAC substrate solution

5. Initiate reaction by
adding substrate

6. Stop reaction and add
developer solution

7. Measure fluorescence
(e.g., 350 nm ex / 450 nm em)

8. Calculate % inhibition
and determine IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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